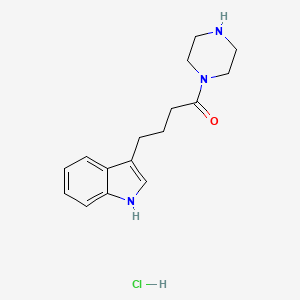

4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride

Description

4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride is a synthetic small molecule characterized by an indole moiety linked via a butan-1-one chain to a piperazine ring, with a hydrochloride counterion. The hydrochloride salt improves crystallinity and bioavailability. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurotransmitter receptors or kinases .

Properties

IUPAC Name |

4-(1H-indol-3-yl)-1-piperazin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O.ClH/c20-16(19-10-8-17-9-11-19)7-3-4-13-12-18-15-6-2-1-5-14(13)15;/h1-2,5-6,12,17-18H,3-4,7-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVBRJGZQRMWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCCC2=CNC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole precursor is replaced by the piperazine moiety.

Formation of the Butanone Linker: The butanone linker can be introduced through various carbon-carbon bond-forming reactions, such as the Grignard reaction or aldol condensation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various quinonoid structures.

Reduction: The carbonyl group in the butanone linker can be reduced to form the corresponding alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

Oxidation: Quinonoid derivatives of the indole ring.

Reduction: Alcohol derivatives of the butanone linker.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride is a synthetic organic compound that has potential applications in medicinal chemistry because of its unique structure and biological activities. The compound features an indole moiety and a piperazine ring. It may interact with molecular targets like receptors and enzymes. The molecular formula is C16H21ClN2O, and the molecular weight is approximately 300.83 g/mol.

Chemical Properties

The chemical reactivity of 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride is due to its functional groups. The indole structure can undergo electrophilic substitution reactions, and the piperazine ring can participate in nucleophilic substitutions. The butanone moiety allows for acylation reactions that can modify the compound.

Synthesis

The synthesis of 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride typically involves several key steps. A convenient synthetic route for the preparation of 4-[4-(1H-indol-3-yl)butyl]piperazines bearing heterocyclic and aliphatic substituents in position 1 has been developed . This work studied and evaluated some synthetic possibilities of a common precursor, 4-[4-(1H-indol-3-yl)butyl]piperazine .

Potential Applications

4-[4-(1H-Indol-3-yl)alkyl]piperazine derivatives are of substantial interest in medicinal chemistry for the treatment of central nervous system disorders . The unique combination of an indole moiety, a piperazine ring, and a butanone structure in 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride may give it distinct biological activities and chemical properties not found in simpler analogs or those with different substituents.

Structural Analogs

Structural analogs of 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride include:

- 4-(1H-Indol-3-YL)butan-1-one, which lacks the piperazine ring and has a simpler structure with potentially different activity.

- 2-(1H-Indol-3-YL)-N-piperazinylacetamide, which contains a piperazine but has a different acyl group and, therefore, a different biological profile.

- 4-(Cyclopropylcarbonyl)piperazin-1-YL)-4-(Indol-3-YL)butan-1-one, which has a similar core structure but with a cyclopropyl group and may exhibit distinct pharmacological effects.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride would depend on its specific biological target. Generally, compounds with indole and piperazine moieties can interact with various enzymes and receptors in the body, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key structural analogs differ in substituents on the piperazine ring, linker chemistry, and additional functional groups. Below is a comparative analysis:

Physicochemical Properties

- Solubility: The hydrochloride salt in the target compound and GF 109203X improves aqueous solubility compared to neutral analogs like the cyclohexylamino derivative .

- Lipophilicity : RTC1’s trifluoromethyl group increases logP, enhancing membrane permeability relative to the target compound .

- Stability: Schiff base analogs (e.g., N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine) are prone to hydrolysis, whereas the butanone linker in the target compound offers greater stability .

Biological Activity

4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride, a compound characterized by its indole and piperazine moieties, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

The presence of the indole ring is significant for its interaction with various biological targets, particularly in the central nervous system (CNS).

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of indole-piperazine compounds exhibit antidepressant and anxiolytic properties. For instance, studies have shown that certain analogs can act as agonists at serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation .

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. However, initial studies have indicated limited efficacy against various human solid tumor cell lines, including HeLa and T-47D cells . The lack of significant antiproliferative effects in vitro points to the necessity for further optimization of the compound's structure to enhance its anticancer properties.

Neuropharmacological Studies

4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride has been investigated for its effects on dopamine D4 receptors, which are implicated in several CNS disorders. Agonistic activity at these receptors may contribute to its therapeutic potential in treating conditions such as schizophrenia and Parkinson's disease .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The indole moiety facilitates binding to serotonin receptors, while the piperazine component enhances affinity for dopamine receptors. This dual-action mechanism may provide a synergistic effect beneficial for treating psychiatric disorders.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.